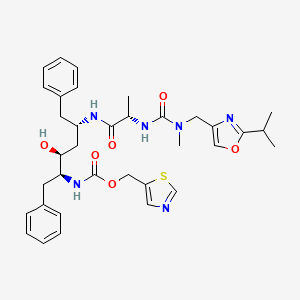

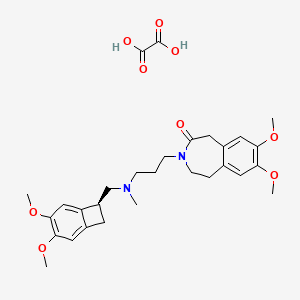

Ivabradine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

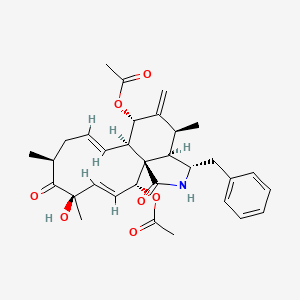

Ivabradine oxalate is a salt form of ivabradine, a novel heart rate-lowering medication primarily used for the symptomatic management of stable angina pectoris and chronic heart failure. Ivabradine works by selectively inhibiting the pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ivabradine oxalate is synthesized by treating ivabradine with oxalic acid in acetone. The reaction mass is stirred at ambient temperature to form the oxalate salt . The process involves the following steps:

Formation of Oxalate Salt: Ivabradine is then treated with oxalic acid in acetone to form this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: Ivabradine oxalate undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups in the molecule.

Reduction Reactions: Such as the reduction of benzazepine intermediates to form ivabradine.

Common Reagents and Conditions:

Potassium Carbonate: Used as a base in the condensation reaction.

Palladium Hydroxide: Employed as a catalyst in the reduction reaction.

Oxalic Acid: Used to form the oxalate salt

Major Products:

Aplicaciones Científicas De Investigación

Ivabradine oxalate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactions of benzazepine derivatives.

Biology: Investigated for its effects on heart rate and cardiac function in various animal models.

Medicine: Extensively studied for its therapeutic potential in treating chronic heart failure and stable angina pectoris

Industry: Utilized in the development of stable pharmaceutical formulations for heart rate management.

Mecanismo De Acción

Ivabradine oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows the firing of the sinoatrial node, and ultimately reduces heart rate . Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .

Comparación Con Compuestos Similares

Beta-Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but can affect myocardial contractility.

Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium influx in cardiac cells but may also impact myocardial contractility.

Uniqueness of Ivabradine Oxalate: this compound stands out due to its selective inhibition of the If channels, allowing it to reduce heart rate without negatively impacting myocardial contractility. This unique mechanism of action makes it a valuable therapeutic option for patients who cannot tolerate beta-blockers or calcium channel blockers .

Propiedades

Número CAS |

1086026-42-7 |

|---|---|

Fórmula molecular |

C29H38N2O9 |

Peso molecular |

558.6 g/mol |

Nombre IUPAC |

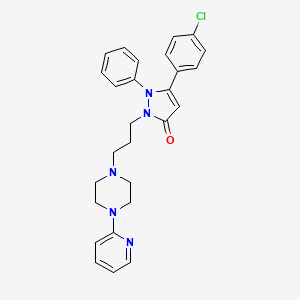

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |

InChI |

InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |

Clave InChI |

BOHZBFAHOBOJOS-ZMBIFBSDSA-N |

SMILES isomérico |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

SMILES canónico |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)